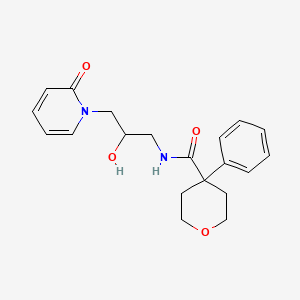
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.422. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Zhuravel et al. (2005) demonstrated the antimicrobial properties of novel carboxamide derivatives, showing significant activity against bacterial and fungal strains. These compounds, synthesized through reactions involving pyridoxal hydrochloride and various N-arylcyanoacetamides, exhibit potential as lead compounds for the development of new antimicrobial agents (Zhuravel et al., 2005).
Biological Evaluation and Anticancer Activities
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) found that these derivatives showed promising cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in cancer therapy and inflammation regulation (Rahmouni et al., 2016).
Application in Heterocyclic Synthesis
Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of enaminonitriles in constructing various heterocyclic compounds, which are crucial in drug discovery and development (Fadda et al., 2012).
Antimicrobial Activity of Pyran Derivatives
Aytemir et al. (2003) reported on the synthesis and antimicrobial evaluation of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives. Their findings indicate that these compounds exhibit higher antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, than other synthesized compounds, demonstrating the therapeutic potential of pyran derivatives in combating infectious diseases (Aytemir et al., 2003).
Novel Synthesis Approaches
Li et al. (2013) developed a novel and environmentally friendly synthesis method for 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives using ionic liquids. This green chemistry approach offers advantages such as operational simplicity, mild reaction conditions, and high yields, contributing to the sustainable development of chemical synthesis processes (Li et al., 2013).
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17(15-22-11-5-4-8-18(22)24)14-21-19(25)20(9-12-26-13-10-20)16-6-2-1-3-7-16/h1-8,11,17,23H,9-10,12-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZJYBQXCFJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

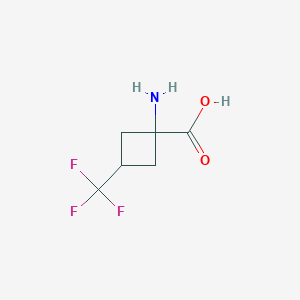
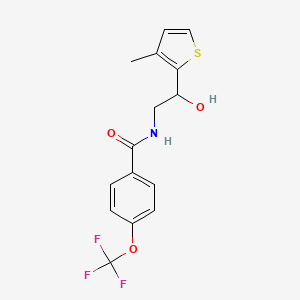
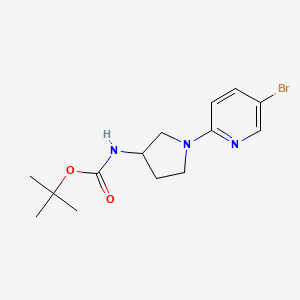
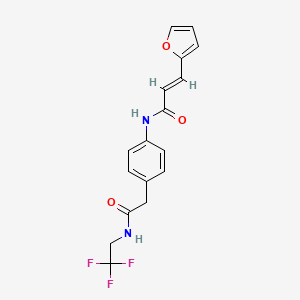

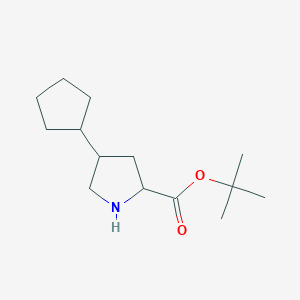
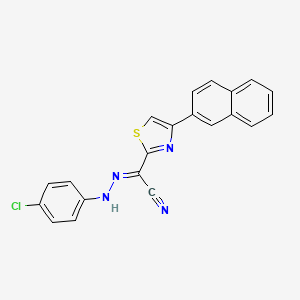

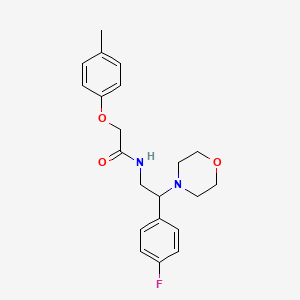

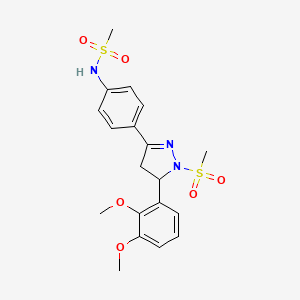
![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)
![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)